molecular formula C11H13FN4 B6624882 5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine

5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine

Cat. No.: B6624882
M. Wt: 220.25 g/mol
InChI Key: UDCFGPZRLNRRRD-UHFFFAOYSA-N
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Description

5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a pyrazole moiety attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole derivative, followed by its coupling with a fluorinated pyridine precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles such as sodium azide (NaN₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-N-(pyridin-2-yl)pyridin-2-amine: Contains a similar pyridine structure but lacks the pyrazole moiety.

    5-fluoro-2-cyano pyrimidine: Another fluorinated heterocyclic compound with different functional groups.

Uniqueness

5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine is unique due to its specific combination of a fluorinated pyridine ring and a pyrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4/c1-16-10(5-7-15-16)4-6-13-11-3-2-9(12)8-14-11/h2-3,5,7-8H,4,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCFGPZRLNRRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCNC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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